molecular formula C15H20N4O3S B6506156 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1428372-98-8

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B6506156
CAS RN: 1428372-98-8
M. Wt: 336.4 g/mol
InChI Key: VZGGOOFWDFHDGD-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, and a 1,2,4-oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Perovskite Solar Cells Enhancement

Background

Perovskite solar cells (PSCs) have emerged as promising alternatives to traditional silicon-based solar cells due to their high efficiency and low-cost fabrication. However, stability issues remain a challenge.

Application

Researchers have explored using 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide (let’s call it “Compound X”) as a key component in PSCs. Here’s how it contributes:

Metoprolol Synthesis

Background

Metoprolol, a widely used β-blocker, is employed in the treatment of hypertension, angina, and other cardiovascular conditions.

Application

Compound X serves as an intermediate in the synthesis of Metoprolol. The efficient synthesis involves two steps: substitution with epichlorohydrin and subsequent hydrolysis of the formed epoxide. Ultrasound-assisted methods have been explored for greener and more efficient synthesis .

Anti-Markovnikov Alkene Hydromethylation

Background

Hydromethylation involves the addition of a hydrogen atom and a methyl group to an unsaturated carbon-carbon bond.

Application

Compound X, when paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have utilized radical approaches to achieve this outcome .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-21-9-6-12-16-14(22-18-12)11-4-7-19(8-5-11)15(20)17-13-3-2-10-23-13/h2-3,10-11H,4-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGGOOFWDFHDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-N-(thiophen-2-YL)piperidine-1-carboxamide

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